molecular formula C8H6N4 B1324608 3-Amino-1H-indazole-7-carbonitrile CAS No. 1137451-25-2

3-Amino-1H-indazole-7-carbonitrile

Cat. No.: B1324608
CAS No.: 1137451-25-2
M. Wt: 158.16 g/mol
InChI Key: YXHCJGVHKGTEFH-UHFFFAOYSA-N
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Description

3-Amino-1H-indazole-7-carbonitrile is a heterocyclic organic compound that features an indazole core structure. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of an amino group at the 3-position and a nitrile group at the 7-position of the indazole ring makes this compound particularly interesting for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-indazole-7-carbonitrile typically involves the construction of the indazole ring followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-nitrobenzyl cyanide with hydrazine can lead to the formation of the indazole ring, followed by reduction to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

3-Amino-1H-indazole-7-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid: Similar indazole core with a carboxylic acid group.

    3-Amino-1H-indazole-5-carbonitrile: Similar structure with the nitrile group at a different position.

    7-Nitro-1H-indazole: Similar structure with a nitro group instead of an amino group.

Uniqueness

3-Amino-1H-indazole-7-carbonitrile is unique due to the specific positioning of the amino and nitrile groups, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

3-amino-1H-indazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHCJGVHKGTEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=NN2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635947
Record name 3-Amino-1H-indazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137451-25-2
Record name 3-Amino-1H-indazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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